

(2,5-Dimethoxyphenyl)acetone chemical structure and properties

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Compound of Interest

Compound Name: 2-Propanone, 1-(2,5-dimethoxyphenyl)-

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An In-depth Technical Guide to (2,5-Dimethoxyphenyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethoxyphenyl)acetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a chemical compound of significant interest in the fields of organic synthesis and medicinal chemistry. It serves as a key precursor in the synthesis of a class of psychoactive compounds known as the 2,5-dimethoxyphenethylamines (2C-x) and 2,5-dimethoxyamphetamines (DOx). These derivatives are known for their potent agonist activity at serotonin 5-HT_{2A} receptors, making them valuable tools in neuroscience research and potential leads in the development of novel therapeutics for psychiatric disorders.^{[1][2][3][4][5][6][7][8][9][10]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of (2,5-Dimethoxyphenyl)acetone, with a focus on its relevance to drug development.

Chemical Structure and Properties

(2,5-Dimethoxyphenyl)acetone is a substituted aromatic ketone. The structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and an acetone group at position 1.

Chemical Structure:

Caption: Chemical structure of (2,5-Dimethoxyphenyl)acetone.

Physical and Chemical Properties

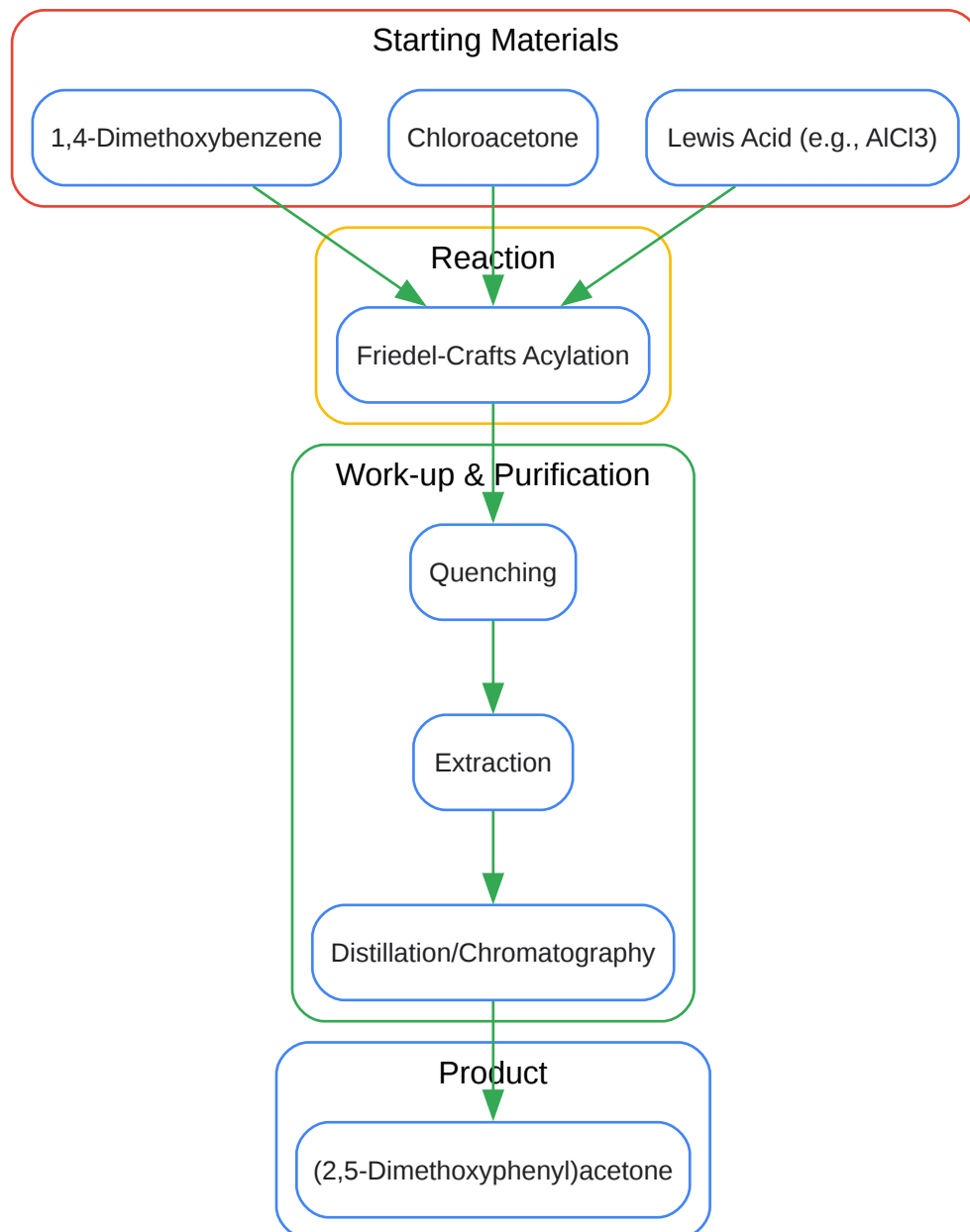
A summary of the key physical and chemical properties of (2,5-Dimethoxyphenyl)acetone is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	1-(2,5-dimethoxyphenyl)propan-2-one	[11]
CAS Number	14293-24-4	[11]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[11]
Molecular Weight	194.23 g/mol	[11]
Appearance	Clear liquid	[11]
Odor	Sweet	[11]
Boiling Point	95 °C at 0.25 Torr	[11]
Density	1.056 g/cm ³	[11]

Synthesis

The synthesis of (2,5-Dimethoxyphenyl)acetone is most commonly achieved through a Friedel-Crafts acylation of 1,4-dimethoxybenzene.[12][13][14][15][16] The following diagram illustrates a typical synthetic workflow.

Synthesis of (2,5-Dimethoxyphenyl)acetone

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Caption: General workflow for the synthesis of (2,5-Dimethoxyphenyl)acetone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- 1,4-Dimethoxybenzene
- Chloroacetone
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (HCl), concentrated and dilute
- Sodium Bicarbonate (NaHCO_3) solution, saturated
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice bath
- Standard laboratory glassware for organic synthesis

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.
- **Addition of Reactants:** A solution of 1,4-dimethoxybenzene and chloroacetone in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
- **Work-up:** The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure (2,5-Dimethoxyphenyl)acetone.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Analytical Characterization

The identity and purity of (2,5-Dimethoxyphenyl)acetone are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of (2,5-Dimethoxyphenyl)acetone is expected to show characteristic signals for the aromatic protons, the methoxy protons, the methylene protons, and the methyl protons of the acetone group. The splitting patterns and integration of these signals can confirm the structure of the molecule.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the carbons of the acetone side chain.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

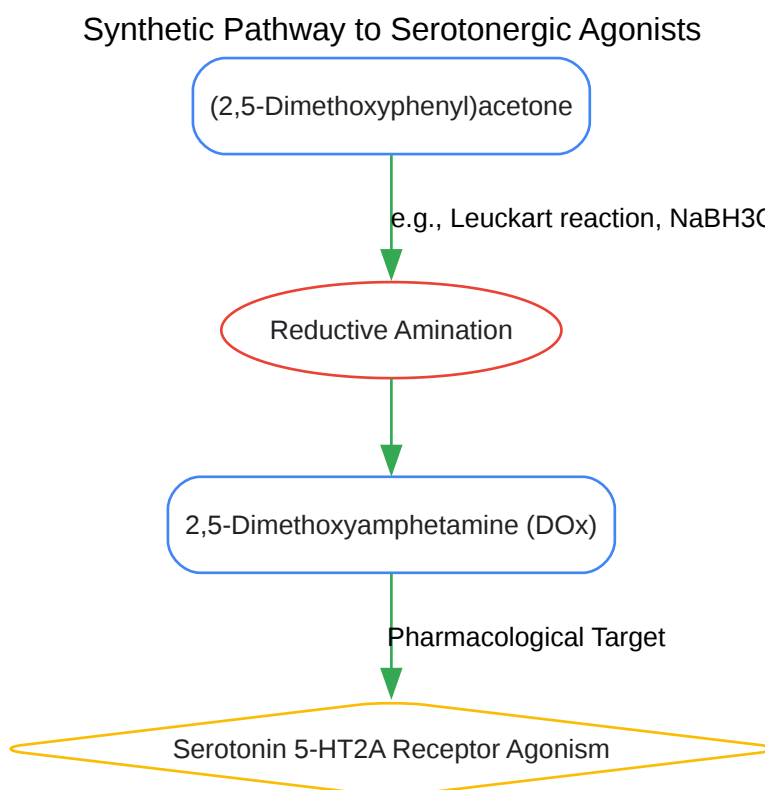
GC-MS is a powerful technique for both separating (2,5-Dimethoxyphenyl)acetone from any impurities and for confirming its molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol) and characteristic fragment ions resulting from the cleavage of the molecule in the mass spectrometer.[\[22\]](#)[\[23\]](#)

Relevance in Drug Development

(2,5-Dimethoxyphenyl)acetone itself is not known to have significant biological activity. Its primary importance in drug development lies in its role as a versatile precursor for the synthesis of a wide range of psychoactive phenethylamines and amphetamines.

Precursor to Serotonergic Agonists

The conversion of (2,5-Dimethoxyphenyl)acetone to 2,5-dimethoxyamphetamines (DOx) or 2,5-dimethoxyphenethylamines (2C-x) typically involves a reductive amination reaction. This process introduces an amine group, which is crucial for the pharmacological activity of the resulting compounds.



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Caption: From precursor to pharmacologically active compounds.

Pharmacology of Derivatives

The derivatives of (2,5-Dimethoxyphenyl)acetone, such as the 2C and DOx series of compounds, are potent partial agonists at the serotonin 5-HT_{2A} receptor.^{[2][3][4][5][6][7][8][9][10]} This receptor is a key target in the central nervous system and is implicated in a variety of cognitive and mood-regulating processes. The hallucinogenic effects of these compounds are primarily attributed to their action at the 5-HT_{2A} receptor.

The structure-activity relationship (SAR) of these compounds has been extensively studied.^{[1][3][4][6][8]} Modifications to the substituent at the 4-position of the phenyl ring, as well as

alterations to the amine side chain, can significantly impact the potency, selectivity, and duration of action of these molecules. This makes the 2,5-dimethoxyphenyl scaffold a valuable template for the design of novel serotonergic agents with potential therapeutic applications in areas such as depression, anxiety, and post-traumatic stress disorder (PTSD).

Conclusion

(2,5-Dimethoxyphenyl)acetone is a fundamentally important building block in the synthesis of a class of potent and selective serotonin 5-HT_{2A} receptor agonists. A thorough understanding of its chemical properties, synthesis, and analysis is crucial for researchers and scientists working in the field of drug development, particularly those focused on novel treatments for neurological and psychiatric disorders. The continued exploration of the structure-activity relationships of its derivatives holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

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